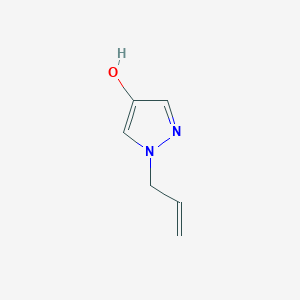

1-(prop-2-en-1-yl)-1H-pyrazol-4-ol

Description

Properties

CAS No. |

78242-25-8 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1-prop-2-enylpyrazol-4-ol |

InChI |

InChI=1S/C6H8N2O/c1-2-3-8-5-6(9)4-7-8/h2,4-5,9H,1,3H2 |

InChI Key |

VQLLTDJJNMZMOB-UHFFFAOYSA-N |

SMILES |

C=CCN1C=C(C=N1)O |

Canonical SMILES |

C=CCN1C=C(C=N1)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(prop-2-en-1-yl)-1H-pyrazol-4-ol generally proceeds through:

- Formation of the pyrazole ring via cyclization of hydrazine derivatives with appropriate 1,3-dicarbonyl compounds or their equivalents.

- Allylation of the pyrazole nitrogen (N-1) using allyl halides or related reagents under suitable conditions.

This approach leverages the nucleophilicity of the pyrazole nitrogen to introduce the prop-2-en-1-yl substituent after ring formation.

Pyrazole Ring Formation

The pyrazole core with a hydroxyl group at C-4 can be synthesized by cyclization of hydrazine derivatives with β-diketones or β-ketoesters. For example:

- Reaction of hydrazine hydrate with acetylacetone or similar 1,3-diketones under acidic or basic conditions yields 4-hydroxy-1H-pyrazole derivatives.

- The hydroxyl group at C-4 arises from enolization of the diketone moiety during ring closure.

This method is well-established for preparing 1H-pyrazol-4-ol derivatives and is adaptable to various substituents at N-1 after ring formation.

N-Allylation (Introduction of the Prop-2-en-1-yl Group)

After obtaining the 1H-pyrazol-4-ol, the N-1 position can be selectively alkylated with allyl halides (e.g., allyl bromide or allyl chloride) under basic conditions:

- Base-mediated N-alkylation: Treatment of 1H-pyrazol-4-ol with an allyl halide in the presence of a base such as potassium carbonate or sodium hydride in solvents like DMF or acetone facilitates nucleophilic substitution at N-1.

- The reaction is typically performed at room temperature or mild heating to avoid side reactions.

This method yields this compound with good selectivity and yield.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Hydrazine hydrate + 1,3-diketone (e.g., acetylacetone), acidic/basic medium, reflux | Formation of 1H-pyrazol-4-ol core |

| 2 | 1H-pyrazol-4-ol + allyl bromide, base (K2CO3 or NaH), solvent (DMF/acetone), RT to mild heating | N-1 allylation to yield target compound |

Research Findings and Yields

- The cyclization step typically proceeds with yields ranging from 70% to 90% depending on the diketone and conditions.

- N-allylation reactions generally afford yields above 80% with high regioselectivity for N-1 alkylation.

- Purification is commonly achieved by recrystallization or column chromatography.

Analytical Characterization

- NMR Spectroscopy: The 1H NMR spectrum shows characteristic signals for the allyl group (vinyl protons around 5.0–6.0 ppm) and pyrazole protons (typically 6.0–8.0 ppm).

- 13C NMR: Confirms the presence of the pyrazole ring carbons and the allyl substituent.

- Mass Spectrometry: Confirms molecular weight consistent with this compound.

- X-ray Crystallography: Occasionally used to confirm the substitution pattern and ring structure.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine + 1,3-diketone | Acidic/basic medium, reflux | 70–90 | Simple, well-established | Requires purification |

| N-Allylation with allyl halide | Base (K2CO3/NaH), DMF or acetone, RT to mild heat | >80 | High regioselectivity, good yield | Sensitive to moisture, side reactions possible |

| One-pot sequential synthesis | Combined steps, microwave-assisted possible | Variable | Efficiency, fewer steps | Less reported for this specific compound |

| Protective group strategy | Protect hydroxyl, alkylate N-1, deprotect | Variable | Improved selectivity | More steps, increased complexity |

Chemical Reactions Analysis

1-(prop-2-en-1-yl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 4 can be oxidized to form a carbonyl group, resulting in the formation of 1-(prop-2-en-1-yl)-1H-pyrazol-4-one.

Reduction: The compound can undergo reduction reactions, particularly at the double bond in the prop-2-en-1-yl group, leading to the formation of saturated derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(prop-2-en-1-yl)-1H-pyrazol-4-ol has several scientific research applications across different fields:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and microbial infections.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit significant structural and functional diversity depending on substituents. Below is a comparative analysis of 1-(prop-2-en-1-yl)-1H-pyrazol-4-ol with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Physicochemical Properties

- Solubility : The allyl group in this compound likely reduces polarity compared to hydroxyl- or chlorophenyl-substituted analogs (e.g., 1-(4-Chlorophenyl)-1H-pyrazol-4-ol), which exhibit higher solubility in polar solvents .

- Reactivity : The allyl substituent offers sites for electrophilic addition or radical reactions, distinguishing it from halogenated derivatives (e.g., bromo- or chlorophenyl groups), which are more inert but confer stability and bioactivity .

Q & A

Q. What are the recommended synthetic routes for 1-(prop-2-en-1-yl)-1H-pyrazol-4-ol under laboratory conditions?

A common method involves the alkylation of pyrazole precursors with propargyl or allyl halides. For example:

- Step 1 : Start with a pyrazole derivative (e.g., 1H-pyrazol-4-ol).

- Step 2 : React with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propenyl group at the N1 position.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1). Side products may arise from over-alkylation or isomerization of the propenyl group, requiring careful temperature control (60–80°C) .

Q. How can researchers characterize the hydroxyl and propenyl groups in this compound using spectroscopic methods?

- ¹H NMR :

- The hydroxyl proton (OH) typically appears as a broad singlet at δ ~6.00 ppm (upfield due to hydrogen bonding) .

- Propenyl protons (CH₂=CH–CH₂–) show signals at δ ~4.8–5.5 ppm (vinyl protons) and δ ~4.3–4.6 ppm (allylic CH₂), with coupling constants (J = 10–17 Hz) confirming trans/cis configurations .

- IR : A strong O–H stretch at 3200–3400 cm⁻¹ and C=C stretch at 1640–1680 cm⁻¹.

- Mass Spectrometry : Look for [M+H]⁺ peaks at m/z 151 (C₆H₇N₂O⁺) and fragmentation patterns consistent with allyl group loss .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents affect the chemical shifts of protons in pyrazole derivatives?

Substituents on the pyrazole ring or adjacent groups alter electron density, impacting NMR shifts:

- Electron-withdrawing groups (e.g., –NO₂) deshield aromatic protons, shifting signals downfield (δ 8.5–9.5 ppm) .

- Electron-donating groups (e.g., –OCH₃) shield protons, causing upfield shifts (δ 6.5–7.5 ppm).

Example : In 1-(2,4-dinitrophenyl)-pyrazol-4-ol, the methoxy group shifts upfield to δ 2.32 ppm, while aromatic protons appear at δ 7.41–9.27 ppm due to nitro group deshielding .

Q. What are the challenges in determining the crystal structure of this compound using X-ray diffraction?

Key challenges include:

- Disorder in the propenyl group : The allyl chain may exhibit positional disorder, requiring multi-component refinement in SHELXL .

- Hydrogen bonding : The hydroxyl group forms strong O–H···N bonds (2.6–2.8 Å), influencing molecular packing. Use high-resolution data (d < 0.8 Å) to resolve H-atom positions .

- Twinned crystals : If twinning occurs (common with flexible substituents), employ the TWIN/BASF commands in SHELXL for accurate refinement .

Q. How can computational methods complement experimental data in analyzing molecular interactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to validate bond lengths/angles against X-ray data.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···N, C–H···π) observed in the crystal lattice .

- Molecular Electrostatic Potential (MEP) Maps : Predict reactive sites (e.g., hydroxyl oxygen) for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.